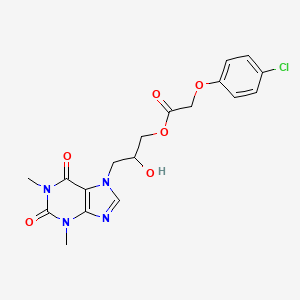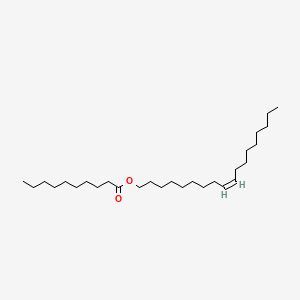
Ono-AE3-208
Descripción general
Descripción
ONO-AE3-208 es un antagonista selectivo y de administración oral del receptor 4 de prostaglandina E2 (EP4). Este compuesto ha mostrado un potencial significativo en la inhibición de la invasión celular, la migración y la metástasis, particularmente en el cáncer de próstata . También es conocido por su papel en la supresión de la actividad de las células supresoras derivadas de mieloides y la promoción de la inmunidad antitumoral .
Aplicaciones Científicas De Investigación
ONO-AE3-208 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar el receptor EP4 y su papel en diversos procesos químicos.
Biología: Investigado por sus efectos en la invasión celular, la migración y la metástasis, particularmente en la investigación del cáncer
Medicina: Explorado como un posible agente terapéutico para tratar el cáncer de próstata y otros tipos de cáncer
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos al receptor EP4.
Mecanismo De Acción
ONO-AE3-208 ejerce sus efectos al antagonizar selectivamente el receptor 4 de prostaglandina E2 (EP4). Este receptor participa en la activación de la vía de la ciclooxigenasa (COX)-2, que es responsable de la síntesis de prostaglandinas. Al inhibir EP4, this compound suprime la actividad de las células supresoras derivadas de mieloides, reduce la inflamación y promueve la inmunidad antitumoral .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Ono-AE3-208 plays a significant role in biochemical reactions by interacting with the EP4 receptor . It has a high affinity for the EP4 receptor with a Ki value of 1.3 nM . The interactions between this compound and the EP4 receptor are selective, with less impact on the EP3, FP, and TP receptors .
Cellular Effects
This compound has profound effects on various types of cells, particularly cancer cells. It inhibits the invasion, migration, and metastasis of prostate cancer cells . The influence of this compound on cell function is primarily through its interaction with the EP4 receptor, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the EP4 receptor . As an antagonist, it inhibits the activation of the EP4 receptor, leading to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
Its selective and potent inhibition of the EP4 receptor suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its role as an EP4 receptor antagonist, it is expected that different dosages of this compound would have varying effects on the receptor’s activity .
Metabolic Pathways
This compound is involved in the prostaglandin E2 metabolic pathway through its interaction with the EP4 receptor .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its interaction with the EP4 receptor .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, the EP4 receptor . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are yet to be identified .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
ONO-AE3-208 se sintetiza a través de un proceso de varios pasos que involucra la reacción del ácido 4-ciano-2-[(2-(4-fluoronaftalen-1-il)propanamido)fenil]butanoico con varios reactivos bajo condiciones específicas . La ruta sintética detallada y las condiciones de reacción son propiedad de la empresa y no se divulgan públicamente en su totalidad.
Métodos de producción industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente en un entorno controlado para mantener su integridad química y eficacia .
Análisis De Reacciones Químicas
Tipos de reacciones
ONO-AE3-208 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean varios nucleófilos y electrófilos bajo condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que conservan la estructura principal pero tienen diferentes grupos funcionales unidos .
Comparación Con Compuestos Similares
Compuestos similares
L-161,982: Otro antagonista del receptor EP4 con propiedades similares.
TG6-10-1: Un antagonista del receptor EP2 de prostaglandina con algunos efectos superpuestos.
Sulprostone: Un antagonista del receptor de prostaglandina con una especificidad más amplia.
Singularidad
ONO-AE3-208 es único debido a su alta selectividad para el receptor EP4 y sus potentes propiedades anticancerígenas. Ha mostrado una eficacia significativa en la inhibición de la invasión celular, la migración y la metástasis, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Propiedades
IUPAC Name |
4-[4-cyano-2-[2-(4-fluoronaphthalen-1-yl)propanoylamino]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDIMKNAJUQTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435810 | |
| Record name | ONO-AE3-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402473-54-5 | |
| Record name | ONO-AE3-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ONO-AE3-208?
A1: this compound specifically targets the EP4 receptor, a G protein-coupled receptor that binds to prostaglandin E2 (PGE2) [, , , , , , , , , , , , , , , , , , , , , , , ].
Q2: How does this compound exert its effects on the EP4 receptor?
A2: this compound acts as an antagonist, meaning it binds to the EP4 receptor and blocks the binding of its natural ligand, PGE2. This prevents the activation of downstream signaling pathways normally triggered by PGE2 [, , , , , , , , , , , , , , , , , , , , , , , ].
Q3: What are the downstream consequences of EP4 receptor antagonism by this compound?
A3: Blocking EP4 signaling with this compound has been shown to:
- Inhibit tumor cell proliferation and invasion [, , , , , , , , , , , , , , , , , , , , , , ].
- Reduce tumor-associated angiogenesis and lymphangiogenesis [, , , , , , , , , , , , , ].
- Suppress the activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [, , , , , , , , , , , , , , , , , , , , , , , ] and tumor-associated macrophages (TAMs) [].
- Enhance the activity of natural killer (NK) cells [].
- Downregulate tumor metabolism, including glycolysis, fatty acid oxidation, and oxidative phosphorylation [].
Q4: What is the role of the COX-2/PGE2 pathway in cancer, and how does this compound modulate this pathway?
A4: The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in cancer, leading to increased production of PGE2. PGE2, acting through its receptors like EP4, promotes tumor growth, angiogenesis, and immune suppression. This compound, by blocking EP4, disrupts the downstream effects of this pathway, ultimately inhibiting tumor progression [, , , , , , , , , , , , , , , , , , , , , , , ].
Q5: How does this compound affect the tumor microenvironment?
A5: this compound has been shown to modulate the tumor microenvironment by:
- Reducing the infiltration of immunosuppressive MDSCs and TAMs [, ].
- Promoting a shift in TAM polarization from the pro-tumorigenic M2 phenotype to the anti-tumorigenic M1 phenotype [].
- Increasing the infiltration and activation of NK cells [].
- Reducing tumor hypoxia and normalizing tumor vasculature [].
Q6: Has this compound shown synergy with other cancer therapies?
A6: Yes, preclinical studies have shown that this compound synergizes with anti-PD-1 therapy, leading to enhanced antitumor efficacy. This combination therapy resulted in increased NK cell activation, TAM polarization towards the M1 phenotype, reduced tumor hypoxia, and improved tumor vessel normalization [].
Q7: Are there any studies on the structure-activity relationship (SAR) of this compound?
A7: The provided research excerpts do not specifically address the SAR of this compound. Detailed investigations into the impact of structural modifications on the compound's activity, potency, and selectivity would likely be part of the drug discovery and optimization process, which are not fully elaborated in these excerpts.
Q8: What is known about the stability and formulation of this compound?
A8: The provided research excerpts primarily focus on the biological activity and mechanism of action of this compound. While they don't provide specific details on stability or formulation strategies, the compound's successful use in various in vitro and in vivo settings implies the existence of suitable formulations for research purposes.
Q9: Is there information available about SHE (Safety, Health, and Environment) regulations related to this compound?
A9: The provided research excerpts primarily focus on the scientific aspects of this compound and do not cover SHE regulations. As a research compound, adherence to relevant safety guidelines and regulations during handling, storage, and disposal would be essential.
Q10: What is the in vitro efficacy of this compound?
A10: In vitro studies have demonstrated that this compound can:
- Inhibit the proliferation, migration, and invasion of various cancer cell lines, including those derived from breast cancer [, , , , , , , , , , , , , ], prostate cancer [, , , , , , , , , , , , , , , , , , , ] and oral squamous cell carcinomas [].
Q11: What is the in vivo efficacy of this compound?
A11: In vivo studies have demonstrated that this compound can:
- Inhibit the growth of various tumor types in mouse models, including glioblastoma [, , ], breast cancer [, , , , , , , , , , , , , ], and prostate cancer [, , , , , ].
- Reduce tumor metastasis to the lungs, lymph nodes, and bone [, , , , , , , , , , , , , , , , , , , , ].
- Prolong survival in mouse models of glioblastoma and breast cancer [, , , , , , , , , , , , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


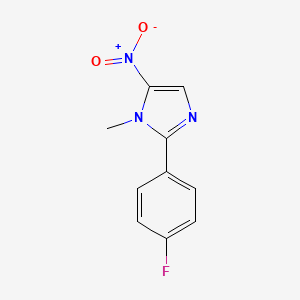

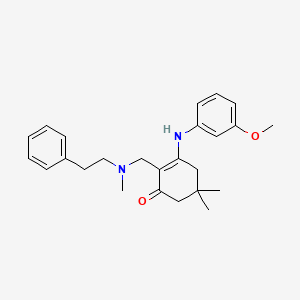
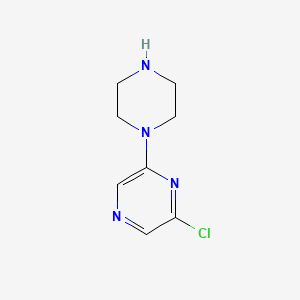
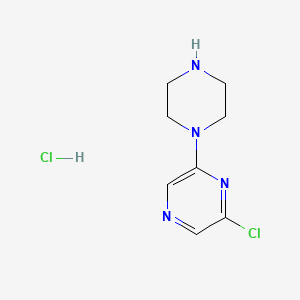

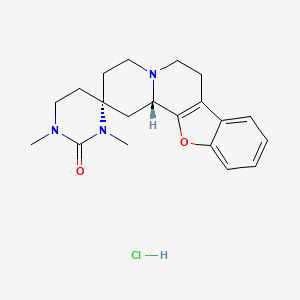
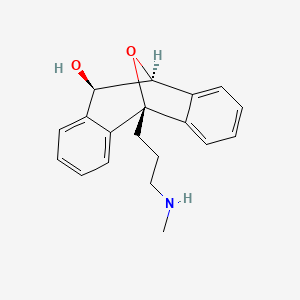
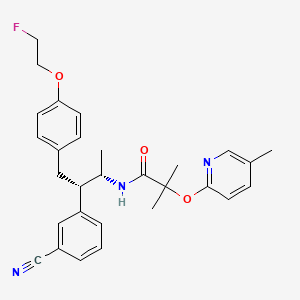
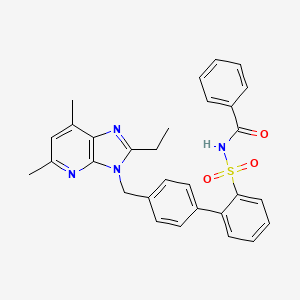
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1677256.png)
![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)
